Cas no 610757-67-0 (2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one)

2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one is a benzothiazole-derived organic compound featuring a substituted phenyl ketone moiety. Its molecular structure incorporates both a benzothiazole ring and a dihydroxy-methylphenyl group, conferring potential utility in photophysical applications due to its conjugated system. The presence of hydroxyl groups enhances solubility in polar solvents, while the methyl substitution may improve stability. This compound is of interest in materials science, particularly in the development of fluorescent probes or optoelectronic materials, owing to its electron-rich aromatic framework. Its synthesis and derivatization offer opportunities for fine-tuning optical and electronic properties, making it a versatile intermediate in specialized chemical research.
2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one structure
610757-67-0 structure
Product name:2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one
CAS No:610757-67-0
MF:C16H13NO3S
MW:299.344322919846
CID:5418424

2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone
    • 2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one
    • Inchi: 1S/C16H13NO3S/c1-9-12(18)7-6-10(16(9)20)13(19)8-15-17-11-4-2-3-5-14(11)21-15/h2-7,18,20H,8H2,1H3
    • InChI Key: PVVJYGDMKPYKEJ-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC=C(O)C(C)=C1O)CC1=NC2=CC=CC=C2S1

2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3385-0001-30mg
2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one
610757-67-0 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3385-0001-1mg
2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one
610757-67-0 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3385-0001-3mg
2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one
610757-67-0 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3385-0001-10mg
2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one
610757-67-0 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3385-0001-2μmol
2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one
610757-67-0 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3385-0001-5μmol
2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one
610757-67-0 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3385-0001-25mg
2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one
610757-67-0 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3385-0001-5mg
2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one
610757-67-0 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3385-0001-20mg
2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one
610757-67-0 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3385-0001-50mg
2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one
610757-67-0 90%+
50mg
$160.0 2023-04-26

Additional information on 2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one

Professional Introduction to 2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one (CAS No. 610757-67-0)

2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one, identified by the CAS number 610757-67-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the benzothiazole derivatives family, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including hydroxyl and methyl substituents on the aromatic ring, as well as the benzothiazole moiety, contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and medicinal chemistry investigations.

The benzothiazole core is a heterocyclic aromatic ring system composed of carbon, sulfur, and nitrogen atoms. This structural motif is well-documented for its role in various pharmacological mechanisms, particularly in modulating enzyme activities and interacting with biological targets such as receptors and ion channels. In recent years, benzothiazole-based compounds have been extensively studied for their antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. The specific arrangement of substituents in 2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one may influence its binding affinity and selectivity towards certain biological targets, making it a promising candidate for further exploration.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule in the development of novel therapeutic agents. The hydroxyl groups at the 2 and 4 positions of the phenyl ring enhance its solubility and ability to engage in hydrogen bonding interactions with biological macromolecules. Meanwhile, the methyl group at the 3 position introduces steric hindrance that can fine-tune binding affinities. These features are particularly relevant in the context of modern drug design, where optimizing solubility and binding properties is crucial for achieving efficacy and minimizing side effects.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have suggested that 2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer progression. For instance, preliminary simulations indicate potential binding to lipoxygenase enzymes, which are key mediators of oxidative stress responses. This aligns with emerging research highlighting the importance of targeting such pathways in chronic disease management.

In addition to computational studies, experimental investigations have begun to unravel the pharmacological profile of this compound. In vitro assays have demonstrated modest inhibitory effects on certain inflammatory cytokines, suggesting anti-inflammatory potential. Furthermore, cell-based assays have shown selective toxicity towards certain cancer cell lines without significant cytotoxicity on normal cells. These findings are particularly intriguing given the growing interest in developing treatments that selectively target malignant cells while sparing healthy tissues.

The synthesis of 2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one presents an interesting challenge due to its complex structure. Traditional synthetic routes involve multi-step sequences involving cyclization reactions and functional group transformations. Recent methodological improvements have focused on streamlining these processes to enhance yield and purity while reducing waste generation. Such advancements are consistent with broader trends in green chemistry aimed at making drug development more sustainable.

The benzothiazole scaffold itself has been extensively modified by medicinal chemists over the past few decades. Researchers have explored various substitutions at different positions on the benzothiazole ring to modulate activity profiles. For example, electron-withdrawing groups such as carbonyl or nitro substituents can enhance binding interactions by increasing electrophilicity at key sites within the molecule. Conversely, electron-donating groups like hydroxyl or amino substituents can influence solubility and metabolic stability.

The presence of both hydroxyl groups on the phenyl ring in 2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one suggests multiple interaction possibilities with biological targets through hydrogen bonding networks. This feature could be exploited to design molecules with enhanced binding affinity or allosteric modulation capabilities—a strategy increasingly employed in modern drug discovery programs where subtle structural changes can significantly alter biological outcomes.

As our understanding of disease mechanisms continues to evolve at a rapid pace so too does our capacity to design targeted therapies based on small molecule scaffolds like benzothiazoles. The growing body of evidence supporting their therapeutic potential has spurred renewed interest among academic researchers and pharmaceutical companies alike looking for novel chemical entities that may address unmet medical needs.

The future direction for research involving CAS No 610757-67-0 will likely involve both computational modeling refinements alongside more extensive experimental validation studies including preclinical pharmacokinetic assessments followed by clinical trials if initial results prove encouraging enough warrant further investment into bringing this compound closer towards eventual commercialization as part any new treatment regimen against relevant diseases.

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